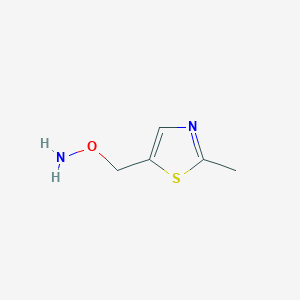
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride, a mixture of diastereomers, is a versatile chemical compound with a molecular weight of 193.7 g/mol . This compound is known for its unique blend of reactivity and stability, making it a valuable asset for advanced research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclobutane ring structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires optimization of reaction conditions, including temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of high-purity starting materials and advanced purification techniques is essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and other interactions with biomolecules, influencing their structure and function. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-3-(hydroxymethyl)cyclobutan-1-ol hydrochloride
- 3-(aminomethyl)cyclobutan-1-ol hydrochloride
Uniqueness
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol hydrochloride stands out due to its unique cyclobutane ring structure and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct reactivity and stability, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C8H16ClNO2 |
|---|---|
Molekulargewicht |
193.67 g/mol |
IUPAC-Name |
3-amino-1-(1-hydroxycyclobutyl)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c9-6-4-8(11,5-6)7(10)2-1-3-7;/h6,10-11H,1-5,9H2;1H |
InChI-Schlüssel |
KBVIOAGDOCDQLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)(C2(CC(C2)N)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)







![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)




